molecular formula C7H4F5NO B13431427 [2,6-Difluoro-4-(trifluoromethyl)pyridin-3-yl]methanol

[2,6-Difluoro-4-(trifluoromethyl)pyridin-3-yl]methanol

Cat. No.: B13431427
M. Wt: 213.10 g/mol
InChI Key: YOIBBRWZDDHRSD-UHFFFAOYSA-N
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Description

[2,6-Difluoro-4-(trifluoromethyl)pyridin-3-yl]methanol is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique chemical properties, which include high thermal stability, resistance to oxidation, and significant electronegativity. These properties make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Umemoto reaction, which involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of fluorinated pyridines, including [2,6-Difluoro-4-(trifluoromethyl)pyridin-3-yl]methanol, often employs continuous flow reactors to maintain consistent reaction conditions and improve scalability . The use of advanced fluorinating agents and catalysts can enhance the efficiency and selectivity of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[2,6-Difluoro-4-(trifluoromethyl)pyridin-3-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[2,6-Difluoro-4-(trifluoromethyl)pyridin-3-yl]methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of [2,6-Difluoro-4-(trifluoromethyl)pyridin-3-yl]methanol involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the inhibition of enzymes or modulation of receptor activity, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2,6-Difluoro-4-(trifluoromethyl)pyridin-3-yl]methanol is unique due to the combination of multiple fluorine atoms and a hydroxyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H4F5NO

Molecular Weight

213.10 g/mol

IUPAC Name

[2,6-difluoro-4-(trifluoromethyl)pyridin-3-yl]methanol

InChI

InChI=1S/C7H4F5NO/c8-5-1-4(7(10,11)12)3(2-14)6(9)13-5/h1,14H,2H2

InChI Key

YOIBBRWZDDHRSD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(N=C1F)F)CO)C(F)(F)F

Origin of Product

United States

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